molecular formula C13H9N3O B6159808 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1466131-14-5

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B6159808
CAS No.: 1466131-14-5
M. Wt: 223.2
InChI Key:
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Description

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural and chemical properties. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their rigid and planar structures, containing both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various electrophiles and nucleophiles, such as halogens and amines, can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.

Properties

CAS No.

1466131-14-5

Molecular Formula

C13H9N3O

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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